molecular formula C5H2BrF2NO2S B2897871 2-Bromo-3-fluoropyridine-4-sulfonyl fluoride CAS No. 2193065-77-7

2-Bromo-3-fluoropyridine-4-sulfonyl fluoride

Cat. No.: B2897871
CAS No.: 2193065-77-7
M. Wt: 258.04
InChI Key: CHGSZPKEPMZNMK-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoropyridine-4-sulfonyl fluoride (Molecular Formula: C 5 H 2 BrF 2 NO 2 S) is a versatile heteroaromatic building block designed for advanced chemical synthesis and drug discovery research. Its structure incorporates two highly valuable functional groups: a bromo-fluoro pyridine core and a sulfonyl fluoride moiety, enabling diverse and sequential chemical transformations . This compound is a prime candidate for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a class of reliable and high-yielding reactions used to rapidly assemble complex molecules . The sulfonyl fluoride group acts as a robust yet reactive handle, allowing for the covalent modification of proteins by targeting nucleophilic amino acid residues such as serine, threonine, lysine, tyrosine, and histidine. This makes it an essential tool for developing targeted covalent inhibitors and chemical probes that can achieve prolonged engagement with their biological targets . Furthermore, the halogenated pyridine ring offers orthogonal reactivity; the bromine and fluorine substituents are excellent sites for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitution , respectively . This allows researchers to systematically elaborate the molecular scaffold, making it a critical intermediate for constructing complex heterocyclic compounds prevalent in pharmaceutical and agrochemical research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-3-fluoropyridine-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2NO2S/c6-5-4(7)3(1-2-9-5)12(8,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGSZPKEPMZNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1S(=O)(=O)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoropyridine-4-sulfonyl fluoride typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the bromination of 3-fluoropyridine followed by sulfonylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoropyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.

    Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmospheres and moderate temperatures.

Major Products

The major products formed from these reactions include various substituted pyridines, sulfonamides, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-3-fluoropyridine-4-sulfonyl fluoride, a fluorinated pyridine derivative, has applications in scientific research, particularly in chemistry and potentially in biological studies. Research suggests that compounds containing both fluorine and bromine atoms can exhibit enhanced biological activities, especially in antimicrobial and anticancer domains.

Properties

  • IUPAC Name: this compound
  • Molecular Formula: C5H2BrF2NO2SC_5H_2BrF_2NO_2S
  • Molecular Weight: 258.04 g/mol

Scientific Research Applications

  • It can be employed as a building block in chemistry.
  • 6-Bromo-2-fluoropyridine-3-sulfonyl fluoride has applications in chemistry.

Biological Activity Overview

  • Compounds with fluorine and bromine atoms may exhibit enhanced biological activities, particularly in antimicrobial and anticancer areas.
  • Fluorinated compounds often show increased antimicrobial efficacy. Introduction of fluorine into aromatic systems can enhance binding affinity to bacterial targets.

Antimicrobial Activity

  • This compound demonstrates antibacterial properties against Staphylococcus aureus.
  • It has a lower Minimum Inhibitory Concentration (MIC) compared to control compounds, suggesting superior antibacterial properties.
    CompoundMIC (μM)Activity Type
    This compound8Antibacterial against Staphylococcus aureus
    Control Compound16Antibacterial against Staphylococcus aureus
  • Mechanism of Action:
    • The sulfonyl fluoride group can engage in nucleophilic attacks from biological molecules such as proteins, leading to covalent modifications.
    • Similar compounds have shown effectiveness in inhibiting enzymes critical for bacterial survival, suggesting a potential role for this compound in enzyme inhibition.

Case Studies

  • Fluorinated pyridine derivatives with electron-withdrawing groups (like fluorine) exhibited enhanced activity against S. aureus.
  • In vitro testing showed significant reductions in bacterial growth at concentrations lower than those required for non-fluorinated analogs.

Structure-Activity Relationship (SAR)

  • Both bromine and fluorine substituents play roles in modulating the biological activity of pyridine derivatives.
    • Fluorine Substitution: Enhances lipophilicity and alters electronic distribution, improving interaction with biological targets.
    • Bromine Substitution: Contributes to increased reactivity and may facilitate interactions with nucleophiles.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoropyridine-4-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. The sulfonyl fluoride group is particularly reactive towards serine residues in enzymes, leading to the formation of covalent adducts that inhibit enzyme activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Table 1: Comparison of 2-Bromo-3-fluoropyridine-4-sulfonyl Fluoride with Analogous Compounds

Compound Name Substituents (Position) Molecular Formula CAS Number Similarity Score* Key Properties/Applications
This compound Br (2), F (3), SO₂F (4) C₅H₂BrFNO₂S† N/A Reference High electrophilicity; used in covalent inhibitor synthesis
4-Bromo-3-fluoropyridine-2-sulfonyl fluoride Br (4), F (3), SO₂F (2) C₅H₃ClF₃NO₃S‡ EN300-6730514 - MDL: 242.70; potential cross-reactivity due to sulfonyl fluoride at position 2
4-Bromo-2-chloro-3-fluoropyridine Br (4), Cl (2), F (3) C₅HBrClFN 407-20-5 0.82 High similarity (0.82); chlorine substitution alters electronic profile
5-Bromo-2-chloro-4-fluoropyridine Br (5), Cl (2), F (4) C₅HBrClFN 103999-77-5 0.79 Lower similarity (0.79); shifted bromine reduces steric overlap

*Similarity scores derived from structural alignment algorithms (0–1 scale). †Inferred formula based on pyridine substitutions. ‡Discrepancy noted in : Molecular formula includes Cl unaccounted for in the name.

Key Differences and Implications

Substituent Position Effects :

  • The sulfonyl fluoride group at position 4 (target compound) versus position 2 ( analog) significantly alters electronic distribution. Position 4 sulfonyl fluorides exhibit enhanced resonance stabilization, increasing electrophilicity compared to position 2 analogs .
  • Bromine at position 2 (target) versus position 4 ( analog) modifies steric hindrance, influencing binding affinity in medicinal chemistry applications.

Halogen Diversity :

  • Chlorine substitution in 4-bromo-2-chloro-3-fluoropyridine (CAS 407-20-5) reduces electronegativity compared to sulfonyl fluoride, lowering reactivity in nucleophilic aromatic substitution (SNAr) reactions .

Similarity Scores :

  • Compounds with similarity scores >0.8 (e.g., 4-bromo-2-chloro-3-fluoropyridine) share comparable ring distortion effects, making them viable alternatives in cross-coupling reactions. Lower-scoring analogs (e.g., 0.75–0.79) require tailored reaction conditions .

Biological Activity

2-Bromo-3-fluoropyridine-4-sulfonyl fluoride is a synthetic compound characterized by its unique molecular structure, which includes a pyridine ring with bromine and fluorine substituents, as well as a sulfonyl fluoride group. Its molecular formula is C₅H₂BrF₂NO₂S, and it has a molecular weight of 258.04 g/mol. This compound is gaining attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The presence of the sulfonyl fluoride group in this compound makes it a strong electrophile, capable of engaging in nucleophilic substitution reactions. This reactivity can be exploited in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals. The compound's ability to modify biological macromolecules suggests potential therapeutic applications.

The biological activity of this compound primarily stems from its electrophilic nature, allowing it to interact with nucleophiles such as amino acids and proteins. This interaction can lead to covalent modifications that may alter the function of target biomolecules. Studies indicate that such modifications could influence various biochemical pathways, including those involved in cell signaling and metabolism.

Interaction Studies

Preliminary studies have shown that this compound interacts favorably with certain amino acids, potentially leading to significant changes in their activity. For instance, interactions with histidine residues have been noted, which are crucial for the function of many enzymes and receptors .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Bromo-5-fluoropyridine-4-sulfonyl fluorideC₅H₂BrF₂NO₂SDifferent positioning of bromine and fluorine
5-Bromo-3-fluoropyridine-2-sulfonyl fluorideC₅H₂BrF₂NO₂SSulfonyl group at an alternative position
4-FluoroanilineC₆H₄F₃NLacks the pyridine ring but retains fluorination

These compounds exhibit varying reactivities and biological activities due to differences in their substituent positions and functional groups, highlighting the distinctive characteristics of this compound within this class.

Case Studies

  • Cereblon Binding Studies : Research has demonstrated that sulfonyl fluorides can be designed to covalently bind to cereblon, an important protein in the ubiquitin-proteasome system. Compounds similar to this compound have been shown to modulate cereblon activity, indicating potential applications in targeted protein degradation therapies .
  • Anticancer Activity : In vitro studies have suggested that compounds containing sulfonyl fluoride groups may exhibit anticancer properties by disrupting cellular processes through covalent modification of key proteins involved in tumor growth and survival .

Q & A

Basic Question: What are the established synthetic routes for preparing 2-bromo-3-fluoropyridine-4-sulfonyl fluoride?

Answer:
The compound is typically synthesized via sequential sulfonation and halogenation of pyridine derivatives. A common approach involves:

Sulfonation : Introducing a sulfonyl fluoride group at the 4-position of pyridine using sulfur trioxide (SO₃) or chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation .

Halogenation : Bromination and fluorination at the 2- and 3-positions, respectively, using bromine (Br₂) in acetic acid for bromination and DAST (diethylaminosulfur trifluoride) for fluorination .
Key validation steps include monitoring reaction progress via TLC and confirming purity through HPLC (>95% purity threshold) .

Advanced Question: How can competing reaction pathways during halogenation be minimized?

Answer:
Competing pathways (e.g., dihalogenation or ring-opening) arise from excessive electrophilic substitution. Mitigation strategies include:

  • Temperature Control : Maintaining bromination at −10°C to limit radical side reactions .
  • Protecting Groups : Temporarily blocking the 4-sulfonyl fluoride group with tert-butyldimethylsilyl (TBS) before fluorination to prevent nucleophilic displacement .
  • Catalyst Optimization : Using Lewis acids like FeCl₃ (5 mol%) to direct regioselectivity during bromination . Post-reaction analysis via ¹⁹F NMR helps identify residual intermediates, with <2% side products considered acceptable .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:
Essential methods include:

  • NMR Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for pyridine protons), ¹³C NMR (distinguishing Br/F-substituted carbons), and ¹⁹F NMR (δ −110 to −115 ppm for sulfonyl fluoride) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (C₅H₂BrF₂NO₂S; expected [M+H]⁺ = 273.92) .
  • X-ray Crystallography : For resolving steric effects of the sulfonyl fluoride and halogen substituents .

Advanced Question: How can spectral overlaps in NMR be resolved for accurate structural assignment?

Answer:
Overlapping signals (e.g., pyridine protons near δ 8.3 ppm) are addressed via:

  • COSY and HSQC : To correlate coupled protons and assign ¹H-¹³C connectivity .
  • Solvent Optimization : Using deuterated DMSO-d₆ to enhance resolution of sulfonyl fluoride peaks .
  • Dynamic NMR : Heating samples to 50°C reduces rotational barriers, splitting broadened signals . Quantitative ¹⁹F NMR with trifluoroacetic acid as an internal standard improves accuracy .

Basic Question: What are the primary applications of this compound in medicinal chemistry?

Answer:
It serves as a versatile intermediate for:

  • Sulfonamide Drug Candidates : Reacting with amines to form sulfonamides, a common pharmacophore in protease inhibitors .
  • Biaryl Coupling : Suzuki-Miyaura reactions with boronic acids to create biaryl scaffolds for kinase inhibitors .
  • Fluorine-18 Radiolabeling : The sulfonyl fluoride group enables ¹⁸F incorporation for PET tracers, though competing hydrolysis requires anhydrous conditions .

Advanced Question: How does the sulfonyl fluoride group influence hydrolytic stability under physiological conditions?

Answer:
The sulfonyl fluoride moiety is prone to hydrolysis (t₁/₂ ~2–6 hours in PBS at pH 7.4). Stabilization strategies include:

  • Lyophilization : Storing the compound at −20°C under argon to prevent moisture ingress .
  • Prodrug Design : Masking the sulfonyl fluoride as a tert-butyl ester until target exposure .
    Hydrolysis kinetics are monitored via conductivity measurements, with <5% degradation over 24 hours considered stable for in vitro assays .

Basic Question: What precautions are necessary for handling and storage?

Answer:

  • Handling : Use glove boxes or Schlenk lines to avoid moisture. PPE (nitrile gloves, goggles) is mandatory due to lachrymatory vapors .
  • Storage : Anhydrous acetonitrile solutions at −20°C in amber vials; solid forms stored with desiccants (silica gel) .
  • Deactivation : Quench waste with 10% aqueous NaHCO₃ to neutralize acidic byproducts .

Advanced Question: How can computational methods predict reactivity trends in derivatization reactions?

Answer:

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets models electrophilic aromatic substitution, identifying charge densities at C-2 (Br) and C-3 (F) as reactive sites .
  • Molecular Dynamics (MD) : Simulates solvation effects (e.g., DMF vs. THF) on reaction barriers .
    Experimental validation via Hammett plots correlates σ values of substituents with reaction rates (R² >0.90 required) .

Basic Question: What are the solubility properties in common solvents?

Answer:

  • High Solubility : DMSO (≥50 mg/mL), DMF (30 mg/mL).
  • Low Solubility : Water (<0.1 mg/mL), hexane (<1 mg/mL) .
    For kinetic studies, prepare stock solutions in DMSO and dilute with PBS (final DMSO ≤1% v/v) .

Advanced Question: How to resolve contradictions in reported reaction yields for cross-coupling reactions?

Answer:
Discrepancies (e.g., 40–75% yields in Suzuki couplings) arise from:

  • Catalyst Purity : Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligand (yield difference ~20%) .
  • Oxygen Sensitivity : Degassed vs. non-degassed solvents (yield drop ~15% under air) .
    Standardized protocols (e.g., Buchwald-Hartwig conditions) and ICP-MS verification of residual Pd (<10 ppm) improve reproducibility .

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